molecular formula C18H29NO4 B12302543 (8R,15S)-15-Methyllycopodane-5beta,8,12-triol 5-acetate

(8R,15S)-15-Methyllycopodane-5beta,8,12-triol 5-acetate

Cat. No.: B12302543
M. Wt: 323.4 g/mol
InChI Key: ZHMNKOPAHVBXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8R,15S)-15-Methyllycopodane-5beta,8,12-triol 5-acetate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an acetate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,15S)-15-Methyllycopodane-5beta,8,12-triol 5-acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Lycopodane Skeleton: This step involves constructing the core structure of the compound through a series of cyclization reactions.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective oxidation reactions.

    Acetylation: The final step involves the acetylation of one of the hydroxyl groups to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(8R,15S)-15-Methyllycopodane-5beta,8,12-triol 5-acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the acetate group or to convert ketones back to alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate alcohols from ketones.

Scientific Research Applications

(8R,15S)-15-Methyllycopodane-5beta,8,12-triol 5-acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It can be used in the synthesis of other complex organic molecules or as a chemical intermediate.

Mechanism of Action

The mechanism of action of (8R,15S)-15-Methyllycopodane-5beta,8,12-triol 5-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8R,15S)-15-Methyllycopodane-5beta,8,12-triol 5-acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

(2,14-dihydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-yl) acetate

InChI

InChI=1S/C18H29NO4/c1-11-10-17-13-5-3-7-19(17)8-4-6-18(17,22)14(16(11)21)9-15(13)23-12(2)20/h11,13-16,21-22H,3-10H2,1-2H3

InChI Key

ZHMNKOPAHVBXQW-UHFFFAOYSA-N

Canonical SMILES

CC1CC23C4CCCN2CCCC3(C(C1O)CC4OC(=O)C)O

Origin of Product

United States

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